molecular formula C13H13N5O3 B512531 3-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1285537-54-3

3-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No. B512531
CAS RN: 1285537-54-3
M. Wt: 287.27g/mol
InChI Key: CQZAXEOMXHQQTE-OQLLNIDSSA-N
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Description

3-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C13H13N5O3 . It is also known by other names such as 5-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide and (E)-3-methyl-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide .


Molecular Structure Analysis

The molecular weight of this compound is 287.27 g/mol . The InChI representation of the molecule is InChI=1S/C13H13N5O3/c1-8-7-12(16-14-8)13(19)17-15-9(2)10-3-5-11(6-4-10)18(20)21/h3-7H,1-2H3,(H,14,16)(H,17,19)/b15-9+ . The canonical SMILES representation is CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)N+[O-] .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 287.27 g/mol . It has a XLogP3-AA value of 1.9, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound is 287.10183929 g/mol . The topological polar surface area is 116 Ų . The compound has a heavy atom count of 21 .

Scientific Research Applications

Synthesis and Chemical Reactivity

Recent studies highlight the importance of pyrazole derivatives in medicinal chemistry due to their wide range of biological activities. The synthesis of heterocyclic compounds, including pyrazole derivatives, utilizes diverse synthetic strategies to develop new compounds with potential applications in pharmaceuticals. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates their value as building blocks for synthesizing various classes of heterocyclic compounds and dyes. This versatile reactivity offers mild reaction conditions for generating cynomethylene dyes from a broad array of precursors, showcasing the potential of pyrazole derivatives in synthetic chemistry and dye production (Gomaa & Ali, 2020).

Therapeutic Applications

Pyrazoline derivatives are recognized for their significant medicinal properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects. Research into pyrazoline derivatives aims to elucidate their biological activities, facilitating the development of new therapeutic agents. For instance, the synthesis and medicinal perspective on methyl-linked pyrazoles have been explored, with findings indicating their potent scaffold for exhibiting a wide spectrum of biological activities. These studies underscore the pharmaceutical significance of pyrazole derivatives in generating new leads for drug development (Sharma et al., 2021).

Catalytic Applications and Chemical Transformations

The role of hybrid catalysts in the synthesis of pyrazoline derivatives, including 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, has been examined, highlighting the efficiency of various catalysts in facilitating these chemical transformations. This research provides valuable insights into the application of catalysts for developing lead molecules, emphasizing the catalytic versatility of pyrazoline derivatives in organic synthesis (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

5-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3/c1-8-7-12(16-14-8)13(19)17-15-9(2)10-3-5-11(6-4-10)18(20)21/h3-7H,1-2H3,(H,14,16)(H,17,19)/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZAXEOMXHQQTE-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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